(Azetidin-1-yl)[(8S)-2,3-dimethyl-8-(2-methylphenyl)-3,6,7,8-tetrahydropyrano[2,3-e]benzimidazol-5-yl]methanone
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Overview
Description
(Azetidin-1-yl)[(8S)-2,3-dimethyl-8-(2-methylphenyl)-3,6,7,8-tetrahydropyrano[2,3-e]benzimidazol-5-yl]methanone is a complex organic compound featuring a unique combination of azetidine and benzimidazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Azetidin-1-yl)[(8S)-2,3-dimethyl-8-(2-methylphenyl)-3,6,7,8-tetrahydropyrano[2,3-e]benzimidazol-5-yl]methanone involves several key steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates.
Benzimidazole Synthesis: The benzimidazole core is typically synthesized via the condensation of o-phenylenediamine with carboxylic acids or their derivatives.
Coupling Reactions: The final step involves coupling the azetidine and benzimidazole moieties using Suzuki–Miyaura cross-coupling reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole moiety.
Reduction: Reduction reactions can be performed on the azetidine ring.
Substitution: Various substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenation reactions using reagents like bromine or chlorine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives, while reduction could produce azetidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology
In biological research, (Azetidin-1-yl)[(8S)-2,3-dimethyl-8-(2-methylphenyl)-3,6,7,8-tetrahydropyrano[2,3-e]benzimidazol-5-yl]methanone is studied for its potential as an enzyme inhibitor or receptor modulator .
Medicine
Medically, this compound is investigated for its potential therapeutic applications, including its role as an antimitotic agent .
Industry
In industry, it can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of (Azetidin-1-yl)[(8S)-2,3-dimethyl-8-(2-methylphenyl)-3,6,7,8-tetrahydropyrano[2,3-e]benzimidazol-5-yl]methanone involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The pathways involved often include key signaling cascades that regulate cell growth and proliferation.
Comparison with Similar Compounds
Similar Compounds
Azetidin-2-ones: These compounds share the azetidine ring but differ in their overall structure and biological activity.
Benzimidazole Derivatives: Compounds like benzimidazole itself or its various substituted forms.
Uniqueness
What sets (Azetidin-1-yl)[(8S)-2,3-dimethyl-8-(2-methylphenyl)-3,6,7,8-tetrahydropyrano[2,3-e]benzimidazol-5-yl]methanone apart is its unique combination of azetidine and benzimidazole moieties, which confer distinct chemical and biological properties. This dual functionality allows it to interact with a broader range of molecular targets, making it a versatile compound for various applications.
Properties
CAS No. |
917957-25-6 |
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Molecular Formula |
C23H25N3O2 |
Molecular Weight |
375.5 g/mol |
IUPAC Name |
azetidin-1-yl-[(8S)-2,3-dimethyl-8-(2-methylphenyl)-7,8-dihydro-6H-pyrano[2,3-e]benzimidazol-5-yl]methanone |
InChI |
InChI=1S/C23H25N3O2/c1-14-7-4-5-8-16(14)20-10-9-17-18(23(27)26-11-6-12-26)13-19-21(22(17)28-20)24-15(2)25(19)3/h4-5,7-8,13,20H,6,9-12H2,1-3H3/t20-/m0/s1 |
InChI Key |
ZSYMQWFFNGCWPV-FQEVSTJZSA-N |
Isomeric SMILES |
CC1=CC=CC=C1[C@@H]2CCC3=C(O2)C4=C(C=C3C(=O)N5CCC5)N(C(=N4)C)C |
Canonical SMILES |
CC1=CC=CC=C1C2CCC3=C(O2)C4=C(C=C3C(=O)N5CCC5)N(C(=N4)C)C |
Origin of Product |
United States |
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